molecular formula C19H20N4O3S B11429324 (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11429324
M. Wt: 384.5 g/mol
InChI Key: OLMULSPNCWZIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is a complex organic compound that features a unique structure combining an imidazole, thiazole, and piperidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, which are then coupled with a piperidine derivative. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.

    Synthesis of the Thiazole Ring: This involves the cyclization of a thioamide with a haloketone.

    Coupling Reaction: The imidazole and thiazole intermediates are then coupled with a piperidine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

    Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted piperidine derivatives.

    Cyclization: Formation of polycyclic compounds with potential biological activity.

Scientific Research Applications

4-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are known for their antimicrobial properties.

    Thiazole Derivatives: Compounds such as thiamine (Vitamin B1) and ritonavir, which have diverse biological activities.

Uniqueness

4-METHYL-1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is unique due to its combined imidazole-thiazole-piperidine structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H20N4O3S/c1-12-6-8-21(9-7-12)18(24)17-13(2)22-11-16(20-19(22)27-17)14-4-3-5-15(10-14)23(25)26/h3-5,10-12H,6-9H2,1-2H3

InChI Key

OLMULSPNCWZIET-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.